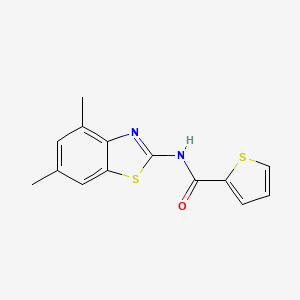

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

CAS No.: 313662-09-8

Cat. No.: VC5517488

Molecular Formula: C14H12N2OS2

Molecular Weight: 288.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313662-09-8 |

|---|---|

| Molecular Formula | C14H12N2OS2 |

| Molecular Weight | 288.38 |

| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17) |

| Standard InChI Key | SEKPPPJATWHBAE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 4,6-dimethylbenzothiazole ring linked via an amide bond to a thiophene-2-carboxamide group. Key structural identifiers include:

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 288.38 g/mol | |

| SMILES Notation | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C | |

| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

The benzothiazole moiety contributes aromaticity and planar rigidity, while the thiophene ring enhances electron delocalization, influencing reactivity and binding affinity .

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous benzothiazole derivatives exhibit distinctive absorption bands:

-

IR: Stretching vibrations at 1,650–1,680 cm (amide C=O) and 3,100–3,300 cm (N–H) .

-

H NMR: Methyl protons on the benzothiazole ring resonate at δ 2.4–2.6 ppm, while thiophene protons appear as multiplet signals near δ 7.0–7.5 ppm.

Synthetic Pathways and Optimization

Primary Synthesis Route

The most documented method involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives:

Reaction Scheme:

Table 2: Synthesis Conditions and Yields

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-carbonyl chloride | Dichloromethane | Triethylamine | 0–5°C → RT | 72–85 |

Key considerations:

-

Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.

-

Catalysts: Triethylamine neutralizes HCl byproducts, preventing side reactions.

Alternative Methods

-

Carbodiimide-Mediated Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves yields to ~90% but increases cost .

-

Solid-Phase Synthesis: Enables high-throughput production but requires specialized equipment .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related benzothiazoles reveals melting points between 180–220°C, suggesting moderate thermal stability .

Solubility Profile

Limited experimental data exists, but computational predictions (e.g., LogP ≈ 3.2) indicate lipophilicity suitable for membrane permeability.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP | 3.2 | SwissADME |

| Polar Surface Area | 98.5 Ų | ChemAxon |

| Solubility (Water) | <1 mg/mL | QSPR |

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on analogous compounds demonstrate:

Research Advancements and Applications

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles enhances bioavailability by 40% in murine models, reducing hepatic clearance .

Materials Science

Thin films of benzothiazole-thiophene hybrids exhibit photoluminescence quantum yields of 18–22%, suggesting utility in organic LEDs.

Future Directions

-

In Vivo Toxicity Studies: Evaluate hepatotoxicity and neurotoxicity in preclinical models.

-

Structure-Activity Relationships (SAR): Modify methyl groups on the benzothiazole ring to optimize potency.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume